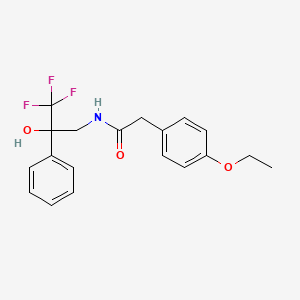

2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3/c1-2-26-16-10-8-14(9-11-16)12-17(24)23-13-18(25,19(20,21)22)15-6-4-3-5-7-15/h3-11,25H,2,12-13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZVKMGUIAJYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the ethoxyphenyl intermediate: This could involve the ethylation of a phenol derivative.

Introduction of the trifluoromethyl group: This step might use reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with the acetamide moiety: This could be achieved through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production would likely scale up these reactions using optimized conditions to maximize yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxy group could be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

Reduction: The carbonyl group in the acetamide could be reduced to an amine using reducing agents like LiAlH4.

Substitution: The ethoxy group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines or thiols

Major Products

Oxidation: Formation of a ketone derivative

Reduction: Formation of an amine derivative

Substitution: Formation of substituted phenyl derivatives

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

Materials Science: Potential use in the development of new polymers or materials with unique properties.

Biology and Medicine

Pharmacology: Potential as a drug candidate due to its unique structural features.

Biochemistry: Could be used in studies involving enzyme inhibition or receptor binding.

Industry

Agriculture: Possible use as a pesticide or herbicide.

Mecanismo De Acción

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific receptor or enzyme, leading to inhibition or activation of a biological pathway. The trifluoromethyl group could enhance binding affinity and metabolic stability.

Comparación Con Compuestos Similares

Acetamide Derivatives with Fluorinated Alkyl Chains

- EF3 [2-(2-Nitroimidazol-1[H]-yl)-N-(3,3,3-Trifluoropropyl)Acetamide] (): Structural Differences: EF3 replaces the hydroxyl-phenylpropyl group with a simpler trifluoropropyl chain and incorporates a nitroimidazole ring. Functional Implications: The nitroimidazole in EF3 enables hypoxia-specific binding, while the target compound’s hydroxyl-phenyl group may favor interactions with polar biological targets. Fluorine in both compounds enhances lipophilicity, but EF3’s nitro group increases reactivity under hypoxic conditions.

Aromatic-Substituted Acetamides

- N-(3-Phenylpropyl)-2-(4-Hydroxyphenyl)Acetamide Derivatives (): Structural Differences: These analogs feature non-fluorinated phenylpropyl chains and hydroxyl/methoxy substituents on the acetamide’s aromatic ring. Functional Implications: The absence of fluorine reduces metabolic stability compared to the target compound. The hydroxyl group in these derivatives (e.g., compound 30005) enhances solubility but may increase susceptibility to oxidation. Biological Activity: Such compounds are often intermediates in synthesizing polyimides or bioactive molecules, whereas the target compound’s trifluoromethyl group could improve pharmacokinetic profiles .

Heterocyclic Acetamide Derivatives

- 1,3,4-Thiadiazol-2-yl Acetamides (): Structural Differences: Compounds like 5e–5m incorporate thiadiazole rings and variable sulfur-linked substituents (e.g., benzylthio, chlorobenzylthio). The ethoxyphenyl group in the target compound may offer better bioavailability than thiadiazole-based analogs. Synthetic Utility: Thiadiazole derivatives are often explored for antimicrobial activity, while the target compound’s structure suggests divergent applications, such as kinase inhibition .

Benzothiazole-Linked Acetamides ():

- Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-Methoxyphenyl)Acetamide.

- Structural Differences: The benzothiazole ring replaces the trifluorohydroxypropyl group, and the methoxy group differs from the target’s ethoxy substituent.

- Functional Implications: Benzothiazoles enhance π-stacking but may reduce solubility.

Research Findings and Implications

- Fluorine Impact: The trifluoromethyl group in the target compound significantly enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, aligning with trends observed in EF3 and benzothiazole derivatives .

- Hydroxyl Group Role: The 2-hydroxy group in the propyl chain may facilitate hydrogen bonding with biological targets, a feature absent in simpler alkyl chains (e.g., EF3’s trifluoropropyl) .

- Ethoxy vs. Methoxy: The ethoxy substituent’s longer alkyl chain could improve membrane permeability relative to methoxy groups, as seen in benzothiazole-based compounds .

Actividad Biológica

2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H22F3NO3 |

| Molecular Weight | 357.37 g/mol |

| LogP | 4.12 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the body. The trifluoromethyl group is known to enhance binding affinity due to increased hydrophobic interactions. The hydroxy group can participate in hydrogen bonding, facilitating interactions with target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.

- Cell Membrane Interaction : Enhanced lipophilicity allows for better penetration through lipid membranes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in animal models by modulating cytokine production.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Study 2 : Research conducted on anti-inflammatory properties demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in a murine model of arthritis.

- Study 3 : An investigation into anticancer properties revealed that the compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.